1-(Difluoromethoxy)-4-ethynylbenzene
Overview
Description
1-(Difluoromethoxy)-4-ethynylbenzene is a useful research compound. Its molecular formula is C9H6F2O and its molecular weight is 168.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Organic Reactions
1-(Difluoromethoxy)-4-ethynylbenzene is used in various chemical syntheses and organic reactions. For example, it's used in the preparation of difluoroiodomethylsulfanylbenzenes, which are effective difluoromethylating reagents. These reagents react with unsaturated compounds such as alkenes and ethynylbenzene, forming products that include tetrahydrofuran derivatives and γ-butyrolactones containing the difluoromethylene group (Yang et al., 2008).
Photophysical Properties and OLED Applications
This compound has been studied for its photophysical properties. In a study focusing on carbazole-based dendrimers containing the ethynylbenzene core, these compounds displayed high extinction coefficients of absorption and high quantum yields of fluorescence, indicating their potential use as blue-emitting materials in organic light-emitting diodes (OLEDs) (Adhikari et al., 2007).
Photooxidation and Photosensitization
Another application is in microwave-assisted photooxidation of sulfoxides, where ethynylbenzene acts as an efficient photosensitizer. This process is more efficient under microwave irradiation compared to conventional thermal heating, with ethynylbenzene promoting the oxidation more effectively than other photosensitizers (Matsukawa et al., 2021).
Crystal Engineering and Supramolecular Chemistry
In crystal engineering, this compound derivatives are used to study crystal structures and molecular packing. Para-substituted ethynylbenzene derivatives, for instance, show molecular packing consisting of infinite chains of molecules linked by intermolecular C–H⋯O hydrogen bonds, which is significant for understanding and designing crystal structures (Dai et al., 2004).
Electrochemical Applications
Electrochemical fluorination studies involving derivatives of this compound have been conducted. These studies explore the fluorination processes of various aromatic compounds, contributing to the understanding of electrochemical reactions and potential applications in synthesizing fluorinated organic compounds (Momota et al., 1998).
Luminescent Materials and Sensing Applications
This compound derivatives have been used in designing luminescent materials. Studies on urea-functionalized ethynylbenzenes, for instance, have led to the development of push-pull chromophores with unexpected white light emissions, which can be tuned for various applications including sensing (Dar et al., 2019).
Monolayer Formation and Surface Chemistry
Research has also been conducted on the formation of ethynylbenzene monolayers on gold surfaces. This involves a chemisorption process to create stable layers of oxygen-containing hydrocarbon species, which has implications for surface chemistry and material science (McDonagh et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit key enzymes such as dihydrofolate reductase (dhfr) . DHFR plays a crucial role in the synthesis of nucleotides and several amino acids .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets, leading to changes in their function . For instance, inhibition of DHFR prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides and amino acids .
Biochemical Pathways
If it acts similarly to related compounds, it may impact the folate pathway by inhibiting dhfr . This could disrupt the synthesis of nucleotides and certain amino acids, affecting DNA replication and protein synthesis .
Pharmacokinetics
The rate of uptake and elimination of similar compounds is often driven by their blood solubility . Less soluble agents tend to have faster uptake and elimination .
Result of Action
If it inhibits dhfr like related compounds, it could lead to a decrease in the synthesis of nucleotides and certain amino acids, potentially affecting cell growth and division .
Action Environment
Factors such as ph, temperature, and the presence of other substances can often affect the activity and stability of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(difluoromethoxy)-4-ethynylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-2-7-3-5-8(6-4-7)12-9(10)11/h1,3-6,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBZSMZFFFJZRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380978 | |
Record name | 1-(difluoromethoxy)-4-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519059-04-2 | |
Record name | 1-(Difluoromethoxy)-4-ethynylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519059-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(difluoromethoxy)-4-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.